4-Carbamoyl-1-hexadecylpyridinium Chloride
Overview
Description
4-Carbamoyl-1-hexadecylpyridinium Chloride is a chemical compound with the molecular formula C22H39ClN2O and a molecular weight of 383.01 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carbamoyl-1-hexadecylpyridinium Chloride typically involves the reaction of hexadecylpyridinium chloride with carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-1-hexadecylpyridinium Chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-Carbamoyl-1-hexadecylpyridinium Chloride has found applications in various scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Carbamoyl-1-hexadecylpyridinium Chloride exerts its effects involves its interaction with molecular targets and pathways. The compound may disrupt cell membranes, leading to cell lysis and death in microbial cells. It may also inhibit specific enzymes or receptors, contributing to its antimicrobial and therapeutic properties.
Comparison with Similar Compounds
Cetylpyridinium Chloride
Benzalkonium Chloride
Dodecylpyridinium Chloride
Hexadecyltrimethylammonium Bromide
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Properties
IUPAC Name |
1-hexadecylpyridin-1-ium-4-carboxamide;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-21(17-20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLSZMFKAEZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659880 | |
Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377085-58-0 | |
Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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